molecular formula C15H19N3O3 B7717057 N-butyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-butyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7717057
M. Wt: 289.33 g/mol
InChI Key: MIAQNEYTPJYGGG-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . This process can yield a maximum of 94% .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a 1,2,4-oxadiazole moiety can vary greatly depending on its structure and substituents . For example, the molecular weight of N-but-3-yn-2-yl-3-methyl-1,2,4-oxadiazol-5-amine, a related compound, is 151.17 g/mol .

Mechanism of Action

While the specific mechanism of action for “N-butyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide” is not available, 1,2,4-oxadiazole derivatives have shown various biological activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities .

Future Directions

The development of new compounds containing the 1,2,4-oxadiazole moiety is an active area of research due to their broad range of biological activities . Future research may focus on synthesizing new derivatives and evaluating their potential as therapeutic agents .

properties

IUPAC Name

N-butyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-4-9-16-14(19)10-20-13-8-6-5-7-12(13)15-17-11(2)18-21-15/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAQNEYTPJYGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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